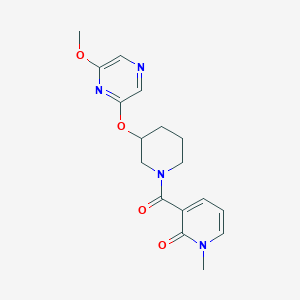

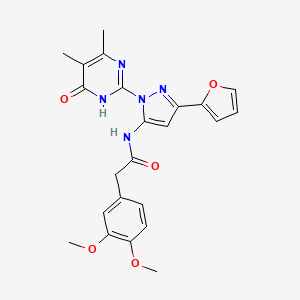

![molecular formula C21H19N5O6S2 B2527595 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide CAS No. 922960-87-0](/img/structure/B2527595.png)

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide" appears to be a complex molecule that may have relevance in the field of medicinal chemistry, particularly due to the presence of a benzo[d]isothiazol moiety which is often seen in pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The first paper discusses the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . This method involves starting with 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which are subjected to oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition. The reaction is catalyzed by PdI2 with KI in N,N-dimethylacetamide (DMA) solvent. Although the target compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The configuration of the double bond in the major stereoisomers synthesized in the first paper was established by X-ray diffraction analysis . This technique is crucial for determining the stereochemistry of complex molecules, which is often a significant factor in their biological activity. The target compound's molecular structure, including stereochemistry, would likely require similar analytical techniques to fully characterize.

Chemical Reactions Analysis

The synthesis process described in the first paper shows a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively . This indicates that the chemical reactions involved in the synthesis of related compounds are sensitive to the conditions of the reaction, which would be an important consideration in the synthesis of the target compound.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the target compound, the synthesis and structural characterization of related compounds suggest that similar analytical methods could be employed to determine these properties. For instance, solubility, melting point, and stability could be assessed using standard laboratory techniques, and the compound's reactivity could be inferred from its functional groups and molecular structure.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on sulfonamide hybrids bearing carbamate or acyl-thiourea scaffolds demonstrates significant antimicrobial activity. These compounds, synthesized from derivatives similar in structure to the query compound, showed potent effects against various bacterial strains. Molecular docking studies further support their potential as effective antimicrobial agents, showcasing their ability to bind to target enzymes or proteins involved in bacterial pathogenicity (Hussein, 2018).

Anticancer Research

Compounds structurally related to the query have been synthesized and evaluated for their anticancer activities. For example, a series of N-substituted saccharins showed promising results against hepatic cancer cells, demonstrating not only anti-inflammatory and antioxidant properties but also significant anticancer activities. These findings were further supported by molecular docking studies, indicating their potential mechanism of action via inhibition of the COX-1 enzyme, a known target in cancer therapy (Al-Fayez et al., 2022).

Antibacterial and Antifungal Properties

The synthesis of novel benzisothiazolone derivatives has been explored for potential antifouling applications, highlighting the antibacterial and antifungal potential of such compounds. These newly synthesized compounds, characterized by spectral data, exhibited significant activity against a range of microbial strains, underscoring their potential as leads for developing new antimicrobial agents (Xu et al., 2006).

Potential in Neurokinin-1 Receptor Antagonism

Although not directly matching the query compound, research on related compounds demonstrates the potential for developing orally active, water-soluble neurokinin-1 (NK1) receptor antagonists suitable for both intravenous and oral administration. Such compounds have shown efficacy in preclinical models relevant to emesis and depression, indicating the broad therapeutic potential of this chemical class (Harrison et al., 2001).

Mechanism of Action

Future Directions

The development of new potent antimicrobials is a major issue in the medical field due to the emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens . Heterocyclic molecules containing nitrogen and oxygen, such as 1,3,4-oxadiazole and benzo[d]imidazole, have demonstrated effective biological activities . Therefore, the development of more potent and significant compounds, possibly including “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide”, could be a future direction in this field.

properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWDRYGIOGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

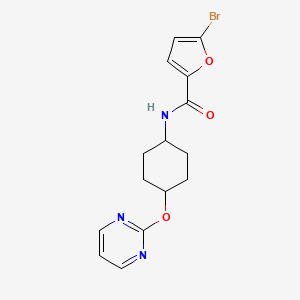

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)

![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)

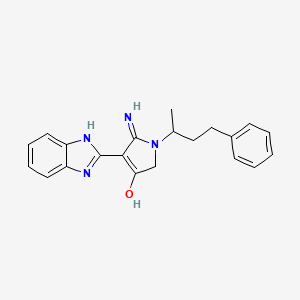

![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

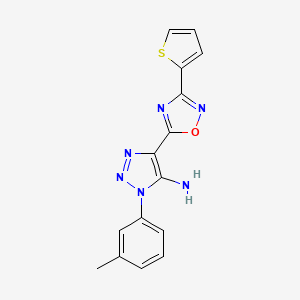

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)